Structural Differentiation – Unique Tertiary Amine Motif vs. Common Aryl Analogs
The target compound bears a 4‑(diethylamino)phenyl substituent, which introduces a basic tertiary amine centre (calculated pKₐ ≈ 8.5–9.0) absent in the most common pyridazine‑3‑carboxamide analogs that employ methoxy, fluoro, or unsubstituted phenyl groups. In the patent family covering this scaffold, the presence of a dialkylamino group on the terminal aryl ring is explicitly associated with retention of potent c‑Met and ALK inhibitory activity [1]. While direct comparative IC₅₀ data for this exact compound are not publicly available, the patent’s generic SAR tables indicate that analogs lacking a basic amine on the phenyl ring show >90% loss of kinase inhibition at 1 µM [1].
| Evidence Dimension | Presence of ionisable tertiary amine on N‑aryl substituent |
|---|---|
| Target Compound Data | 4‑(diethylamino)phenyl group; calculated pKₐ ≈ 8.5–9.0; molecular weight 300.36 g mol⁻¹ |
| Comparator Or Baseline | Analogues with methoxy, fluoro, or unsubstituted phenyl (no ionisable amine); molecular weights typically 250–280 g mol⁻¹ |
| Quantified Difference | Patent SAR: non‑basic aryl analogues show >90% reduction in c‑Met/ALK inhibition at 1 µM relative to dialkylamino‑substituted compounds [1] |
| Conditions | In vitro kinase inhibition assay; c‑Met and ALK enzymes; compound concentration 1 µM; as described in US 8,697,866 |
Why This Matters
The unique basic amine functionality enables salt‑bridge formation with conserved acidic residues in the kinase hinge region, a key interaction that cannot be replicated by neutral analogues, directly impacting target engagement and cellular potency.
- [1] Liang, C.; Li, Z. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. U.S. Patent 8,697,866, April 15, 2014. View Source
